4-Bromocrotonic acid

Description

The exact mass of the compound this compound is 163.94729 g/mol and the complexity rating of the compound is 87.7. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

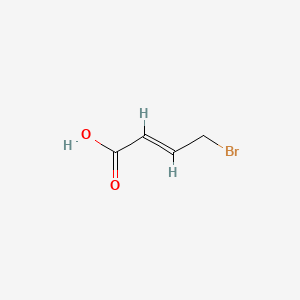

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-bromobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTGZROJTAUYFQ-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878724 |

Source

|

| Record name | (2E)-4-Bromo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13991-36-1, 20629-35-0 |

Source

|

| Record name | 4-Bromocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020629350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-Bromo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-4-bromobut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide: 4-Bromocrotonic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explain the causality behind its synthesis, characterization, and application. It is structured to serve as a practical and authoritative resource for laboratory professionals.

This compound, systematically named (2E)-4-bromobut-2-enoic acid, is a bifunctional molecule of significant interest in both biochemical research and synthetic chemistry.[1] Its structure incorporates a carboxylic acid and a terminal vinyl bromide, making it a versatile reagent. The trans-(E) configuration of the double bond is the most common isomer.

The molecular weight of this compound is a fundamental parameter for all quantitative experimental work. It is precisely calculated based on its chemical formula, C₄H₅BrO₂.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 164.99 g/mol | [1][2][3] |

| Molecular Formula | C₄H₅BrO₂ | [1][2][3] |

| IUPAC Name | (2E)-4-bromobut-2-enoic acid | [1] |

| CAS Number | 13991-36-1 | [1][2] |

| Physical Form | White to light yellow crystalline powder | [1][3] |

| Melting Point | 73-77 °C | [1][3] |

| Solubility | Soluble in methanol | [3] |

| Synonyms | trans-4-Bromo-2-butenoic acid |[1] |

The reactivity of this compound is dictated by its two primary functional groups. The carboxylic acid can undergo standard reactions such as esterification or conversion to an acyl halide, while the allylic bromide is susceptible to nucleophilic substitution, making it an excellent alkylating agent. This dual reactivity is the cornerstone of its utility as a synthetic building block.

Section 2: Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the allylic bromination of crotonic acid. This reaction is a cornerstone of organic synthesis, and understanding its mechanism is key to optimizing yield and purity.

Principle of Synthesis: Free-Radical Allylic Bromination The chosen methodology utilizes N-Bromosuccinimide (NBS) as the bromine source.[4] NBS is preferred over elemental bromine (Br₂) for allylic bromination because it maintains a very low, constant concentration of Br₂ in the reaction mixture, which suppresses the competing electrophilic addition of bromine across the double bond. The reaction is initiated by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), which decomposes upon heating to form radicals that propagate the chain reaction.[4] Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction due to its inertness, though safer alternatives are often considered in modern labs.[4]

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis of (E)-4-Bromocrotonic Acid [4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (E)-but-2-enoic acid (crotonic acid) (10.00 g, 116.16 mmol), N-bromosuccinimide (NBS) (1.02 equivalents, 118.48 mmol), and 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.02 equivalents, 2.32 mmol).

-

Solvent Addition: Add carbon tetrachloride (120 mL) to the flask.

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture to remove the solid succinimide.

-

Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Section 3: Analytical Characterization for Quality Control

For a reactive intermediate like this compound, rigorous analytical characterization is not merely a formality but a critical component of ensuring experimental reproducibility and safety. A multi-technique approach is required to confirm structural identity and assess purity.

Rationale for a Multi-Technique Approach No single analytical method provides a complete picture. Nuclear Magnetic Resonance (NMR) confirms the covalent structure and stereochemistry, Fourier-Transform Infrared Spectroscopy (FTIR) identifies key functional groups, Mass Spectrometry (MS) verifies the molecular weight, and chromatography determines purity. This orthogonal approach ensures a self-validating system of quality control.

Caption: A comprehensive analytical workflow for quality control of this compound.

Table 2: Key Analytical Data for Characterization

| Technique | Purpose | Expected Result / Key Signature |

|---|---|---|

| ¹H NMR | Structural Confirmation | Signals corresponding to the vinyl protons, the methylene (CH₂) protons adjacent to bromine, and the carboxylic acid proton. Coupling constants will confirm the (E)-stereochemistry. |

| ¹³C NMR | Carbon Skeleton Confirmation | Peaks for the carbonyl carbon, two sp² carbons of the double bond, and the sp³ carbon attached to bromine. |

| FTIR | Functional Group ID | Strong absorption for the C=O stretch (carboxylic acid), C=C stretch, and a peak in the fingerprint region for the C-Br bond. |

| GC | Purity Assessment | A major peak corresponding to the product, typically with purity >98.0%.[3] |

| MS (EI) | Molecular Weight | A molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine (¹⁹Br/⁸¹Br). |

Note on Chromatographic Analysis: Direct analysis of carboxylic acids by GC can sometimes be challenging. Derivatization to a more volatile ester (e.g., methyl ester) may be employed for more robust results. For HPLC, which is less suitable for this volatile compound, derivatization to a UV-active ester may be necessary if a chromophore is lacking.[5]

Section 4: Applications in Research and Development

This compound's value lies in its application as both a specific biochemical inhibitor and a versatile synthetic intermediate.

A Probe for Cellular Metabolism

This compound is recognized as an inhibitor of carnitine acyltransferase.[2] This enzyme is critical for the transport of long-chain fatty acids into the mitochondrial matrix, a prerequisite for their breakdown via β-oxidation.

Mechanism of Action: By inhibiting carnitine acyltransferase, this compound effectively blocks a major cellular energy pathway. This leads to an accumulation of fatty acids in the cytosol.[2] This cytosolic buildup has significant downstream consequences, including the inhibition of insulin-stimulated glucose uptake and protein synthesis.[2] It has also been reported to inhibit glut1, an AMP-activated protein kinase, further disrupting cellular metabolism.[2] This makes it a valuable tool for researchers studying metabolic pathways, particularly in the context of diseases like diabetes and ischemia.[4]

Caption: Mechanism of action of this compound as a metabolic inhibitor.

A Building Block in Drug Discovery

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. It can be used to introduce a four-carbon chain with reactive handles at both ends. For example, it has been used as an intermediate in the preparation of tetrahydropyridothienopyrimidine derivatives, a class of molecules investigated for their antiproliferative activities against cancer cells.[4] Its application in this context demonstrates its role in generating novel molecular scaffolds for drug development.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that scientific progress cannot come at the expense of safety. This compound is a hazardous chemical and requires strict adherence to safety protocols.

Hazard Assessment: The compound is classified as corrosive and can cause severe skin burns and eye damage.[3] It may also be corrosive to metals.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

|---|---|---|

| corrosive | H314 | Causes severe skin burns and eye damage.[3] |

| corrosive | H290 | May be corrosive to metals.[3] |

Protocol for Safe Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[6][7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[8]

-

Dispensing: When weighing and transferring the solid, use appropriate tools (spatulas) to avoid generating dust. Avoid all contact with skin and eyes.

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.

Protocol for Storage and Stability

-

Temperature: Store in a refrigerator at 0-10°C.[3]

-

Atmosphere: The compound is sensitive to air and heat.[3] It must be stored under an inert gas atmosphere (e.g., argon or nitrogen).

-

Container: Keep the container tightly sealed to prevent exposure to air and moisture.

-

Incompatibilities: Store away from oxidizing agents.

Section 6: Conclusion

This compound, with a molecular weight of 164.99 g/mol , is far more than a simple chemical. It is a potent metabolic inhibitor that provides researchers with a tool to probe the complexities of fatty acid metabolism. Simultaneously, its defined structure and dual reactivity make it a valuable building block for medicinal chemists striving to create next-generation therapeutics. A thorough understanding of its synthesis, analytical validation, and stringent safety requirements is paramount for its effective and responsible use in the research and development landscape.

References

-

NIST. 4-Bromobutyric acid. [Link]

-

PubChem. 4-bromo(114C)butanoic acid. [Link]

- Google Patents.

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. biosynth.com [biosynth.com]

- 3. (E)-4-Bromocrotonic Acid | 13991-36-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 13991-36-1 [chemicalbook.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

Strategic Synthesis of (E)-4-Bromobut-2-enoic Acid

A Technical Guide for Covalent Inhibitor Development

Executive Summary

(E)-4-Bromobut-2-enoic acid (4-Bromocrotonic acid) is a critical electrophilic "warhead" in medicinal chemistry. It is extensively utilized to synthesize peptidomimetics and covalent inhibitors that target nucleophilic cysteine residues within protein binding pockets (e.g., cysteine proteases).

The synthesis of this molecule is thermodynamically controlled but kinetically sensitive. The primary challenge lies in achieving high regio- and stereoselectivity—specifically, installing the bromine at the allylic

This guide details a robust, self-validating protocol for the Wohl-Ziegler bromination of crotonic acid, optimized for purity and reproducibility in a drug discovery setting.

Mechanistic Analysis & Strategic Choice

The Wohl-Ziegler Pathway

The most reliable route to (E)-4-bromobut-2-enoic acid is the radical bromination of crotonic acid using N-bromosuccinimide (NBS). Unlike ionic bromination, which attacks the double bond (yielding vicinal dibromides), the radical pathway targets the allylic C-H bond.

Why this route?

-

Thermodynamic Control: The intermediate allylic radical resonates between C2 and C4. However, bromination at C4 is favored because the resulting product retains the substituted double bond (Zaitsev-like stability) and the (E)-configuration minimizes steric strain.

-

Reagent Control: NBS provides a low, steady-state concentration of molecular bromine (

), which suppresses the competing ionic addition across the alkene.

Reaction Mechanism Diagram

The following diagram illustrates the radical chain propagation and the critical regioselectivity decision point.

Figure 1: Radical chain mechanism showing the H-abstraction at the allylic position and subsequent bromination.

Experimental Protocol

Reagents & Materials

| Reagent | Equiv. | Role | Critical Attribute |

| Crotonic Acid | 1.0 | Substrate | Must be dry; water kills radicals. |

| NBS | 1.05 | Bromine Source | Recrystallize from water if yellow (indicates free |

| AIBN | 0.05 | Radical Initiator | Azobisisobutyronitrile; preferred over peroxides for safety. |

| Benzotrifluoride | Solvent | Medium | Modern, greener alternative to |

| Benzene/CCl4 | Solvent | Alternative | Classic solvents; effective but highly toxic/restricted. |

Step-by-Step Methodology

Note: This reaction produces lachrymatory agents. All operations must occur in a functioning fume hood.

Step 1: Reaction Setup

-

Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add Crotonic Acid (10.0 g, 116 mmol) and NBS (21.7 g, 122 mmol).

-

Add Benzotrifluoride (

) (100 mL). Note: If using Benzene or -

Add AIBN (0.5 g) in one portion.

Step 2: Initiation & Reflux

-

Heat the mixture to reflux.

-

Observation Point: The reaction is exothermic once initiated. You may observe a color change from orange (active bromine) to pale yellow/colorless as the reaction proceeds.

-

Maintain reflux for 3–4 hours .

-

Endpoint: The reaction is complete when the dense NBS solid at the bottom is replaced by the less dense Succinimide, which often floats to the surface.[1]

Step 3: Workup (Filtration Strategy)

-

Cool the reaction mixture to

in an ice bath. Succinimide is highly insoluble in cold organic solvents. -

Filter the mixture through a sintered glass funnel to remove the Succinimide.

-

Wash the filter cake with cold solvent (

). -

Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude yellow oil or solid.

Step 4: Purification (Recrystallization)

Crucial for removing the

-

Dissolve the crude residue in a minimum amount of boiling Ligroin or Hexane .

-

If oiling out occurs, add a trace amount of Ethyl Acetate dropwise until clear.

-

Allow to cool slowly to room temperature, then to

. -

Filter the white crystalline needles.

-

Yield: Typical isolated yields range from 55–65%.

Process Workflow & Quality Control

Purification Logic Flow

The following workflow ensures the separation of the target electrophile from the unreacted starting material and the succinimide byproduct.

Figure 2: Purification workflow emphasizing the removal of succinimide via filtration followed by solvent-selective recrystallization.

Analytical Validation (NMR)

The stereochemistry is confirmed by the coupling constant (

| Signal | Shift ( | Multiplicity | Coupling ( | Interpretation |

| -COOH | ~11.0-12.0 | Singlet (br) | - | Acidic proton |

| H-3 (Vinyl) | 7.08 | dt (doublet of triplets) | Diagnostic for (E)-isomer | |

| H-2 (Vinyl) | 5.98 | dt (doublet of triplets) | Coupled to H-3 and H-4 | |

| H-4 ( | 4.02 | Doublet (d) | Allylic protons |

Note: If

Safety & Handling (Lachrymator)

(E)-4-Bromobut-2-enoic acid is a potent lachrymator (tear gas agent) and a corrosive skin irritant.[2][3]

-

Engineering Controls: Never handle the solid or the reaction mixture outside of a high-performance fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

-

Decontamination: Glassware should be rinsed with a dilute sodium thiosulfate solution or ethanol before being removed from the hood to neutralize traces of active alkylating agents.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and can degrade (polymerize or dehydrohalogenate) upon prolonged exposure to light or moisture.

References

-

Wohl-Ziegler Reaction Mechanism & Overview. Organic Chemistry Portal. Available at: [Link][4][5]

-

Compound Summary: 4-Bromobut-2-enoic acid (CID 84140). PubChem, National Library of Medicine. Available at: [Link]

-

NMR Coupling Constants for Alkenes. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

-

Recrystallization Protocols. Chemistry LibreTexts. Available at: [Link][4][5]

Sources

Synthesis of 4-Bromocrotonic acid from crotonic acid

From Crotonic Acid via Wohl-Ziegler Bromination

Executive Summary

Target Molecule: 4-Bromocrotonic acid (4-BCA) CAS: 13991-36-1 Primary Application: Peptidomimetics, Michael acceptors in oncology (covalent inhibitors), and antifungal synthesis.

This guide details the synthesis of this compound from crotonic acid using a radical-mediated allylic substitution (Wohl-Ziegler reaction). While classical literature relies heavily on carbon tetrachloride (

Critical Advisory: this compound is a potent lachrymator and vesicant. All operations must occur within a certified fume hood with appropriate neutralization protocols in place.

Strategic Analysis: Mechanism & Regioselectivity[1]

The Regioselectivity Paradox

The synthesis relies on the Wohl-Ziegler reaction , utilizing

-

Thermodynamic Control: The reaction is driven by the formation of a resonance-stabilized allylic radical.

-

Kinetic Control: A low instantaneous concentration of molecular bromine (

) is maintained by NBS, which prevents the faster ionic addition reaction.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the radical chain propagation, highlighting the role of the allylic radical intermediate.

Figure 1: Radical chain propagation cycle. Note that NBS acts as a reservoir for

Experimental Protocol

Method A: Direct Bromination (Optimized)

This route converts crotonic acid directly. Note that the free carboxylic acid can sometimes poison radical initiators or lead to lower solubility; however, this is the most atom-economical route.

Reagents:

-

Crotonic Acid (trans-2-butenoic acid): 1.0 equiv

- -Bromosuccinimide (NBS): 1.05 equiv (Recrystallized from water if yellow/degraded)

-

AIBN (Azobisisobutyronitrile): 0.05 equiv (Initiator)

-

Solvent: Trifluorotoluene (

) or Benzene (Classical). Recommendation:

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Ensure the system is flame-dried or oven-dried (moisture inhibits radical chains).

-

Dissolution: Charge the flask with Crotonic Acid (e.g., 8.6 g, 100 mmol) and solvent (

, 200 mL). Stir until dissolved. -

Reagent Addition: Add NBS (18.7 g, 105 mmol) and AIBN (820 mg, 5 mmol).

-

Note: NBS is denser than the solvent and will sink.

-

-

Initiation: Heat the mixture to reflux (

for-

Visual Cue: The reaction is exothermic once initiated. You may see a sudden vigorous boil or a color change (from orange tint to pale yellow/colorless).

-

-

Propagation: Maintain reflux for 2–4 hours.

-

Endpoint: The reaction is complete when the dense NBS solid at the bottom is converted to Succinimide , which floats to the top (lower density than solvent).[2]

-

-

Workup:

-

Purification:

-

Recrystallize from Ligroin or Hexane/Ethyl Acetate (9:1) .

-

Target Melting Point:

.

-

Method B: The "Pro" Route (Via Methyl Ester)

For high-purity applications (e.g., GMP synthesis), it is often superior to brominate the ester to avoid side reactions involving the acidic proton.

-

Esterification: Crotonic Acid + MeOH (

cat.) -

Bromination: Methyl Crotonate + NBS (

or -

Hydrolysis: Acidic hydrolysis (HBr/Acetic Acid) to yield this compound.

-

Caution: Avoid basic hydrolysis, which will eliminate the bromine to form the diene or alcohol.

-

Data Presentation & Troubleshooting

Solvent Selection Matrix

Modern green chemistry mandates replacing

| Solvent | Boiling Point | Dielectric Constant | Toxicity | Yield Potential |

| 2.24 | High (Banned) | High (Reference Std) | ||

| Benzene | 2.27 | High (Carcinogen) | High | |

| 9.18 | Low (Green) | High (Recommended) | ||

| Acetonitrile | 37.5 | Moderate | Low (Favors ionic side-reactions) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / No Reaction | Old NBS (Yellow color indicates | Recrystallize NBS from hot water. Dry thoroughly before use. |

| Product is an Oil | Impurities (Succinimide or unreacted acid) | Recrystallize from Ligroin. Seed with a pure crystal if available. |

| Violent Exotherm | Runaway initiation | Add AIBN in two portions: 50% at start, 50% after 1 hour. |

| Dark/Tar Formation | Overheating or Polymerization | Add a radical inhibitor (e.g., BHT) to the workup solvent; ensure inert atmosphere ( |

Safety & Handling (Lachrymator Protocol)

Hazard Class: Corrosive (Cat 1B), Lachrymator.

-

Containment: All weighing and transfers must occur in a fume hood. Do not transport open containers across the lab.

-

Neutralization: Keep a beaker of 10% Sodium Thiosulfate solution nearby. If a spill occurs, cover with thiosulfate to quench active bromine species.

-

PPE: Double nitrile gloves are recommended. If the solid touches skin, it will cause delayed burns. Wash immediately with soap and water, then rinse with a dilute bicarbonate solution.

-

Glassware: Rinse all glassware with acetone inside the hood before removing it for washing.

References

-

Wohl-Ziegler Reaction Mechanism & Conditions

-

Green Solvents for Radical Bromin

- Safety Data & Handling (this compound)

-

Recrystalliz

- University of Wisconsin-Madison.

-

[Link]

Sources

- 1. Wohl-Ziegler Reaction [organic-chemistry.org]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]

- 6. employees.delta.edu [employees.delta.edu]

- 7. scispace.com [scispace.com]

- 8. reddit.com [reddit.com]

- 9. fishersci.com [fishersci.com]

- 10. CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. reddit.com [reddit.com]

4-Bromocrotonic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-Bromocrotonic Acid

Abstract

This compound (4-BCA) is a pivotal research tool for interrogating cellular energy metabolism. While broadly classified as an inhibitor of fatty acid oxidation, its precise mechanism is nuanced and potent. This guide provides an in-depth exploration of the molecular action of 4-BCA, moving beyond a surface-level description to detail its bioactivation, specific enzymatic targets, and the downstream metabolic consequences. We will elucidate why 4-BCA is not merely an inhibitor but a mechanism-based inactivator, offering researchers a powerful method to selectively modulate mitochondrial pathways. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of 4-BCA for designing and interpreting metabolic studies.

Introduction: Beyond a Simple Fatty Acid Blocker

In the complex landscape of cellular metabolism, fatty acids and ketone bodies represent major fuel sources, particularly in tissues with high energy demands like the heart and skeletal muscle. The ability to selectively inhibit their utilization is crucial for studying metabolic flexibility, substrate switching, and the pathophysiology of diseases like cardiac ischemia and diabetes. This compound has emerged as a key chemical probe for this purpose.[1][2]

Unlike some metabolic inhibitors that act via simple competitive binding, 4-BCA's efficacy lies in its intracellular transformation into a highly reactive molecule that covalently modifies and inactivates its targets. This guide will demonstrate that the primary and most rigorously documented mechanism of action for 4-BCA is the irreversible inhibition of two key mitochondrial thiolase enzymes: 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[3] This action effectively shuts down both the final step of fatty acid β-oxidation and the utilization of ketone bodies, making it a specific and potent tool for metabolic investigation.[3][4]

The Core Mechanism: Bioactivation and Irreversible Thiolase Inhibition

The inhibitory power of 4-BCA is not inherent to the molecule itself but is unleashed through enzymatic processing within the mitochondrial matrix. This process transforms 4-BCA from a stable compound into a targeted "warhead."

Mitochondrial Bioactivation: The 'Trojan Horse' Strategy

This compound enters the cell and is transported into the mitochondria, where it is recognized by the enzymes of the β-oxidation pathway. It is treated as a short-chain fatty acid and undergoes activation and subsequent enzymatic steps, leading to the formation of its ultimate inhibitory form, 3-keto-4-bromobutyryl-CoA .[3]

The proposed bioactivation pathway is as follows:

-

Activation: 4-BCA is converted to 4-bromocrotonyl-CoA by an acyl-CoA synthetase.

-

Hydration: Enoyl-CoA hydratase acts on 4-bromocrotonyl-CoA.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase catalyzes the formation of the highly reactive intermediate, 3-keto-4-bromobutyryl-CoA.

It is this keto-bromo intermediate that serves as the potent, mechanism-based inactivator of the thiolase enzymes.[3]

Caption: Bioactivation of 4-BCA within the mitochondria to its active inhibitory form.

The Molecular Targets: Thiolase Enzymes

Thiolases catalyze the final step of the β-oxidation spiral and are essential for ketone body metabolism.[5][6] There are two main types relevant to 4-BCA's action:

-

3-ketoacyl-CoA thiolase (Thiolase I): This enzyme is crucial for the degradation of fatty acids. It catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[7]

-

Acetoacetyl-CoA thiolase (Thiolase II): This enzyme has a dual role. In tissues outside the liver, it is critical for ketone body utilization, catalyzing the conversion of acetoacetyl-CoA into two molecules of acetyl-CoA.[5][8]

The active metabolite, 3-keto-4-bromobutyryl-CoA, serves as a potent inhibitor for both of these enzymes. Evidence suggests that this inhibition is irreversible, likely through covalent modification of a critical cysteine residue in the enzyme's active site, a common mechanism for alpha-halo ketones.

Cellular and Metabolic Consequences of Thiolase Inhibition

By inactivating the thiolases, 4-BCA triggers a cascade of metabolic changes, effectively reprogramming cellular fuel preference.

Complete Inhibition of Fatty Acid β-Oxidation

The inactivation of 3-ketoacyl-CoA thiolase creates a terminal blockade in the β-oxidation pathway. This prevents the breakdown of fatty acids for energy production. A key consequence observed in experimental models is the accumulation of long-chain acyl-CoA and acyl-carnitine esters within the myocardium.[2] This blockade is evident in functional assays; mitochondria treated with 4-BCA show a profound inability to respire using fatty acid-derived substrates like palmitoylcarnitine, while respiration supported by non-fatty acid sources remains unaffected.[3]

Caption: Site of 4-BCA action, blocking the final step of fatty acid β-oxidation.

Blockade of Ketone Body Utilization

Simultaneously, the inactivation of acetoacetyl-CoA thiolase prevents the breakdown of ketone bodies. Ketone bodies, such as acetoacetate and β-hydroxybutyrate, are converted to acetoacetyl-CoA in peripheral tissues, which must then be cleaved by thiolase to produce acetyl-CoA for entry into the Krebs cycle.[9] Experiments in isolated rat heart mitochondria have conclusively shown that 4-BCA effectively inhibits respiration supported by acetoacetate.[3] This dual inhibition makes 4-BCA a more comprehensive blocker of lipid-based energy metabolism than inhibitors that only target fatty acid transport or activation.

Specificity of Action

A crucial aspect of 4-BCA as a research tool is its specificity. Studies have demonstrated that while it potently inhibits respiration from fatty acids and ketone bodies, pyruvate-supported respiration is completely unaffected.[3] This demonstrates that 4-BCA does not act as a general poison of mitochondrial function (e.g., by disrupting the electron transport chain or ATP synthase). Its action is precisely targeted to the thiolase-dependent pathways.

While some commercial sources mention inhibition of carnitine acyltransferase or GLUT1, the primary, peer-reviewed mechanistic studies point overwhelmingly to the thiolases as the definitive targets.[3][10] The observed accumulation of acyl-carnitines is a logical downstream consequence of the β-oxidation block, rather than direct inhibition of the carnitine shuttle itself.

Experimental Applications and Protocols

The targeted mechanism of 4-BCA makes it an invaluable tool for studying metabolic switching and the role of lipid metabolism in physiology and disease.

Application in Myocardial Metabolism Research

4-BCA has been used to selectively manipulate the levels of long-chain acyl-CoA and carnitine in both aerobic and ischemic heart tissue.[1][2] By blocking fatty acid oxidation, researchers can study how the accumulation of these lipid intermediates affects cardiac function, ion channel activity, and the response to ischemic stress.

| Metabolic Effect of 4-BCA in Myocardium | Observation in Aerobic Tissue | Observation in Ischemic Tissue | Reference |

| ¹⁴CO₂ Production (from Palmitate) | Significant Decrease | 20% further decline vs. placebo | [2] |

| Acyl-CoA Levels | +78% (P < 0.001) | +29% (P < 0.025) | [2] |

| Acyl Carnitine Levels | +212% (P < 0.001) | -9% (NS) | [2] |

| Left Ventricular End-Diastolic Pressure | - | +87% (P < 0.05) | [2] |

This table summarizes data showing how 4-BCA induces the accumulation of fatty acid intermediates, which is associated with depressed cardiac function under ischemic conditions.

Experimental Protocol: Assessing Metabolic Inhibition in Isolated Mitochondria

This protocol provides a framework for demonstrating the specific inhibitory action of 4-BCA on mitochondrial respiration, based on established methodologies.[3]

Objective: To measure the effect of 4-BCA on oxygen consumption in isolated heart mitochondria using different metabolic substrates.

Materials:

-

Rat hearts

-

Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, EGTA)

-

Respiration buffer (e.g., containing KCl, Tris-HCl, MgCl₂, K₂HPO₄)

-

Substrates: Palmitoyl-L-carnitine, Acetoacetate, Pyruvate, Malate

-

This compound solution

-

ADP solution

-

High-resolution respirometer (e.g., Oroboros Oxygraph)

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from fresh rat hearts using standard differential centrifugation techniques. Determine protein concentration using a BCA or Bradford assay.

-

Respirometer Setup: Calibrate the respirometer and add respiration buffer. Equilibrate to the desired temperature (e.g., 30°C).

-

Pre-incubation: Add a known amount of mitochondria (e.g., 0.25 mg/mL) to the chamber. For the treatment group, add 4-BCA to the desired final concentration and incubate for 5 minutes to allow for bioactivation and inhibition. The control group receives a vehicle.

-

Substrate Addition (State 2 Respiration): Add the substrate of interest (e.g., 10 µM Palmitoylcarnitine + 2 mM Malate; or 5 mM Acetoacetate; or 5 mM Pyruvate + 2 mM Malate). Record the basal rate of oxygen consumption.

-

ADP Addition (State 3 Respiration): Add a bolus of ADP (e.g., 1 mM) to stimulate maximal oxidative phosphorylation. Record the new, higher rate of oxygen consumption.

-

Data Analysis: Compare the State 3 respiration rates between control and 4-BCA-treated mitochondria for each substrate. A significant decrease in respiration with palmitoylcarnitine and acetoacetate, but not with pyruvate, confirms the specific mechanism of action.

Caption: Experimental workflow for assessing 4-BCA's effect on mitochondrial respiration.

Conclusion

This compound is a sophisticated research tool whose inhibitory effects are a direct result of its enzymatic conversion to a mechanism-based inactivator, 3-keto-4-bromobutyryl-CoA. Its precise and potent inhibition of 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase provides a reliable method for shutting down mitochondrial fatty acid and ketone body metabolism. This specificity, validated by the lack of effect on pyruvate-driven respiration, distinguishes it from non-specific metabolic toxins. For researchers in metabolism, cardiology, and drug development, a thorough understanding of this bioactivation and inactivation mechanism is essential for leveraging 4-BCA to its full potential and accurately interpreting the resulting cellular phenotypes.

References

-

This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart . Source: PubMed. URL: [Link]

-

This compound Six Chongqing Chemdad Co. ,Ltd . Source: Chemdad. URL: [Link]

-

Effects of the fatty acid blocking agents, oxfenicine and this compound, on performance in aerobic and ischemic myocardium . Source: PubMed. URL: [Link]

-

Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf - NIH . Source: NCBI. URL: [Link]

-

17.3: Ketone Bodies - Biology LibreTexts . Source: Biology LibreTexts. URL: [Link]

-

Thiolase - Wikipedia . Source: Wikipedia. URL: [Link]

-

Thiolase (IPR002155) - InterPro entry - EMBL-EBI . Source: EMBL-EBI. URL: [Link]

-

Inhibitors of fatty acid oxidation - PubMed . Source: PubMed. URL: [Link]

Sources

- 1. This compound | 13991-36-1 [chemicalbook.com]

- 2. Effects of the fatty acid blocking agents, oxfenicine and this compound, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiolase - Wikipedia [en.wikipedia.org]

- 6. InterPro [ebi.ac.uk]

- 7. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Ketone bodies - Wikipedia [en.wikipedia.org]

- 10. biosynth.com [biosynth.com]

4-Bromocrotonic Acid: A Bifunctional Linchpin in Organic Synthesis and Chemical Biology

Executive Summary

4-Bromocrotonic acid (4-BCA) and its ester derivatives represent a specialized class of bifunctional electrophiles in organic synthesis. Characterized by the presence of both a conjugated carboxyl group and a highly reactive allylic bromide, 4-BCA serves as a versatile "linchpin" reagent. It is critical for the construction of heteroaromatic scaffolds (particularly furans and pyrroles) and functions as a potent, irreversible alkylating warhead in chemical biology for cysteine modification. This guide details the mechanistic underpinnings, synthetic protocols, and safety considerations required to leverage 4-BCA effectively in drug discovery and complex molecule synthesis.

Part 1: Chemical Profile & Reactivity Analysis[1]

Structural Bifunctionality

The utility of 4-BCA stems from its dual electrophilic nature. It possesses two distinct reactive sites that can be manipulated sequentially or simultaneously:

- -Allylic Bromide: A soft electrophile highly susceptible to SN2 attack by nucleophiles (thiols, amines, enolates). The leaving group capability of bromide, enhanced by allylic stabilization of the transition state, makes this site exceptionally reactive.

-

-Unsaturated Carbonyl: A Michael acceptor. While less reactive than the allylic bromide towards direct substitution, it facilitates conjugation and can participate in cyclization events after the initial alkylation at the

Reactivity Map

The following diagram illustrates the divergent reaction pathways accessible via 4-BCA.

Figure 1: Divergent synthetic pathways for this compound. The allylic bromide displacement is the kinetically dominant step.

Part 2: Synthesis of the Reagent

While commercially available, 4-BCA is often synthesized in-house to ensure freshness, as the allylic bromide can degrade. The standard protocol involves the radical bromination of crotonic acid.

Protocol: Radical Bromination of Crotonic Acid

Objective: Selective bromination at the

Reagents:

-

Crotonic acid (trans-2-butenoic acid)

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Radical Initiator)

-

Solvent: Benzene or CCl

(Note: Modern green chemistry utilizes trifluorotoluene or methyl formate as safer alternatives).

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve crotonic acid (1.0 equiv) in the chosen solvent (0.2 M concentration).

-

Addition: Add NBS (1.05 equiv) and a catalytic amount of AIBN (0.05 equiv).

-

Initiation: Heat the mixture to reflux. The reaction is exothermic once initiated; observe for the disappearance of the dense NBS solid at the bottom and the appearance of lighter succinimide floating at the top.

-

Monitoring: Monitor via TLC or NMR. The reaction typically completes within 1–4 hours.

-

Workup: Cool the mixture to 0°C to precipitate succinimide completely. Filter off the solid.

-

Purification: Concentrate the filtrate. The crude product is often recrystallized from hexanes or ligroin to yield white to pale yellow crystals.

Critical Quality Attribute: Purity is best assessed by

Part 3: Heterocycle Construction (Furan Synthesis)

4-Bromocrotonate esters are precursors for furan synthesis via a modified Feist-Benary type mechanism. This involves the alkylation of a 1,3-dicarbonyl compound followed by acid-catalyzed cyclization.

Mechanism & Workflow

The reaction proceeds through an initial SN2 displacement of the bromide by the enolate of a

Figure 2: Step-wise construction of furan rings using 4-bromocrotonate.

Experimental Protocol: Synthesis of Ethyl 2-methyl-3-furoate

-

Enolate Formation: To a solution of sodium ethoxide (1.1 equiv) in absolute ethanol at 0°C, add ethyl acetoacetate (1.0 equiv) dropwise. Stir for 30 minutes.

-

Alkylation: Add ethyl 4-bromocrotonate (1.0 equiv) dropwise, maintaining the temperature below 10°C.

-

Reflux: Allow to warm to room temperature, then reflux for 2–4 hours.

-

Cyclization: The intermediate may cyclize spontaneously or require treatment with acid (e.g., p-TsOH in toluene) with azeotropic removal of water.

-

Isolation: Remove solvent, partition between water and ether, dry organics, and distill the product.

Part 4: Cysteine Alkylation & Chemical Biology[2]

In drug development, 4-BCA derivatives are used to probe cysteine reactivity or design covalent inhibitors. Unlike acrylamides (which react via reversible Michael addition), the 4-bromocrotonyl group typically undergoes irreversible SN2 alkylation .

The "Warhead" Mechanism

The 4-bromocrotonyl moiety is an aggressive electrophile. The presence of the double bond rigidifies the linker, while the bromide allows for rapid displacement by the thiolate of cysteine.

-

Selectivity: High for Cysteine (S) over Lysine (N) at physiological pH due to the softness of the allylic bromide electrophile.

-

Kinetics: Faster than standard iodoacetamides due to allylic activation.

Protocol: Cysteine Labeling in Peptides

Context: Labeling a cysteine-containing peptide with a this compound derivative (e.g., a fluorescent tag linked to the acid).

Buffer: 50 mM Ammonium Bicarbonate or Phosphate Buffer (pH 7.5–8.0). Reagents:

-

Peptide (100 µM)

-

This compound derivative (1.5–2.0 equiv)

-

TCEP (Tris(2-carboxyethyl)phosphine) to ensure thiols are reduced.

Procedure:

-

Reduction: Incubate peptide with TCEP (1.1 equiv) for 15 mins to reduce disulfides.

-

Alkylation: Add the this compound derivative (dissolved in DMSO if necessary).

-

Incubation: React at Room Temperature for 30–60 minutes in the dark.

-

Quenching: Add excess DTT or

-mercaptoethanol to quench unreacted bromide. -

Analysis: Analyze via LC-MS. Expect a mass shift corresponding to the crotonyl adduct (Molecular Weight of reagent minus HBr).

Data Table: Comparison of Cysteine Alkylating Agents

| Reagent Class | Example | Mechanism | Reversibility | Reactivity (k) |

| Allylic Halide | This compound | SN2 | Irreversible | High |

| Haloacetamide | Iodoacetamide | SN2 | Irreversible | Medium |

| Michael Acceptor | Acrylamide | Conjugate Addition | Reversible* | Low/Tunable |

| Sulfonate | MMTS | SN2 | Reversible (DTT) | High |

*Reversibility depends on the specific scaffold and local protein environment.

Part 5: Safety & Handling (Lachrymator Warning)

Danger: this compound and its esters are potent lachrymators (tear gas agents) and corrosives .

-

Engineering Controls: ALWAYS handle inside a functioning chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

-

First Aid:

-

Deactivation: Quench spills with dilute aqueous sodium hydroxide or sodium thiosulfate solution to hydrolyze/displace the bromide before disposal.

References

Sources

Theoretical Studies on 4-Bromocrotonic Acid: A Mechanistic & Computational Guide

Executive Summary

4-Bromocrotonic acid (4-BCA) represents a critical class of halogenated metabolic probes. Functioning primarily as a suicide substrate (mechanism-based inhibitor), it targets the

Part 1: Molecular Architecture & Electronic Properties (In Silico)

Computational Methodology

To accurately predict the reactivity of 4-BCA, researchers employ Density Functional Theory (DFT). The recommended protocol for characterizing the ground-state geometry and electronic transition states is:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – balances computational cost with accuracy for organic halides.

-

Basis Set: 6-311++G(d,p) – includes diffuse functions essential for describing the electron-rich bromine atom and the carboxylate anion.

-

Solvation Model: PCM (Polarizable Continuum Model) with water (

) to simulate the physiological environment.

Geometric & Conformational Analysis

Theoretical optimization reveals two primary conformers defined by the rotation around the C1-C2 single bond (

-

Global Minimum: The

-trans conformer (C=O anti to C=C) is typically favored by 1–2 kcal/mol due to minimized dipole-dipole repulsion. -

Planarity: The

-system (O=C-C=C) is strictly planar, maximizing conjugation. The C4-Br bond, however, rotates out of plane, creating a distinct steric profile that fits the hydrophobic pocket of thiolase enzymes. -

Isomerism: The (E)-isomer (trans) is the thermodynamically stable product synthesized via radical bromination. The (Z)-isomer is sterically congested and less stable.

Frontier Molecular Orbital (FMO) Analysis

Reactivity is dictated by the HOMO-LUMO gap.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the

-carbon (C3) and the carbonyl carbon. This confirms 4-BCA's role as a Michael acceptor . -

Electrophilicity Index (

): High values indicate susceptibility to nucleophilic attack by cysteine residues in enzyme active sites.

| Property | Theoretical Value (Approx.) | Significance |

| Dipole Moment | ~2.5 - 3.0 Debye | Solvency & Active Site Orientation |

| C-Br Bond Length | 1.94 Å | Labile bond for potential alkylation |

| HOMO Location | Br ( | Nucleophilic character (minor) |

| LUMO Location | C=C ( | Primary Electrophilic Site |

Part 2: Spectroscopic Profiling (Theoretical vs. Experimental)

Accurate assignment of vibrational and magnetic resonance signals is crucial for purity verification during synthesis.

Vibrational Spectroscopy (IR)

The theoretical harmonic frequencies (scaled by 0.961) align with experimental FT-IR data.

| Mode | Frequency ( | Assignment |

| 3000–3300 (broad) | Carboxylic acid dimer (H-bond) | |

| 1690–1710 | Conjugated Carbonyl stretch | |

| 1635–1650 | Alkene stretch (Conjugated) | |

| 600–700 | Carbon-Bromine stretch (Fingerprint) |

Nuclear Magnetic Resonance ( H NMR)

Chemical shifts (

-

C4-H (Methylene):

4.00 ppm (Doublet). Deshielded by Br and the double bond. -

C3-H (Vinyl

): -

C2-H (Vinyl

):

Part 3: Mechanistic Reactivity: The "Lethal Synthesis"

4-BCA is chemically inert until activated by cellular machinery. It undergoes a process known as lethal synthesis , where it is metabolized into the actual inhibitor.

The Pathway

-

Activation: Acyl-CoA synthetase converts 4-BCA to 4-bromocrotonyl-CoA .

-

Hydration: Enoyl-CoA hydratase adds water across the double bond.[1]

-

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone.

-

Inhibition: The resulting 3-keto-4-bromobutyryl-CoA is the suicide inhibitor. It enters the active site of 3-ketoacyl-CoA thiolase. The active site Cysteine (Cys89), attempting a Claisen condensation, attacks the ketone. The bromine atom, now alpha to a ketone, renders the C4 position highly electrophilic (an

-haloketone), leading to irreversible alkylation of the enzyme.

Pathway Visualization

Figure 1: The "Lethal Synthesis" pathway converting 4-BCA into the active thiolase inhibitor.

Part 4: Experimental Protocols

Synthesis of (E)-4-Bromocrotonic Acid

This protocol utilizes radical bromination, requiring strict anhydrous conditions.

Reagents: Crotonic acid (10.0 g), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic), CCl

-

Setup: Dissolve crotonic acid in dry CCl

under an inert atmosphere (Ar or N -

Initiation: Add NBS and a catalytic amount of AIBN.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor the disappearance of NBS (succinimide floats to the top).

-

Filtration: Cool to 0°C to precipitate succinimide completely. Filter under vacuum.

-

Purification: Concentrate the filtrate. Recrystallize the residue from hexane/ether to yield white/pale yellow crystals (mp 74–77°C).

Enzyme Inhibition Assay (Thiolase)

To validate the theoretical inhibition model:

-

Preparation: Isolate rat heart mitochondria or purified 3-ketoacyl-CoA thiolase.

-

Pre-incubation: Incubate enzyme with varying concentrations of 4-BCA (0–50

M) for 10 minutes. Note: 4-BCA requires activation factors (ATP, CoA) if using purified enzyme, or intact mitochondria for internal activation. -

Assay: Initiate reaction by adding Acetoacetyl-CoA.

-

Detection: Monitor the decrease in absorbance at 303 nm (characteristic of the Mg

-AcAc-CoA enolate complex). -

Analysis: Plot % Activity vs. [Inhibitor]. Expect time-dependent, irreversible inactivation kinetics (pseudo-first-order).

References

-

Olowe, Y., & Schulz, H. (1982). this compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. Journal of Biological Chemistry, 257(10), 5408-5413. Link

- Schulz, H. (1983). Metabolism of this compound in rat heart mitochondria. Biochemistry, 22(8), 1827-1832.

-

TCI Chemicals. (E)-4-Bromocrotonic Acid Product Specifications & Physical Properties. Link

-

NIST Mass Spectrometry Data Center. Ethyl 4-bromocrotonate Infrared Spectrum. NIST Chemistry WebBook. Link

-

Mathieu, M., et al. (1997). The 1.8 Å crystal structure of the dimeric peroxisomal 3-ketoacyl-CoA thiolase of Saccharomyces cerevisiae: implications for substrate binding and reaction mechanism.[2] Journal of Molecular Biology, 273(3), 714-728. Link

Sources

Methodological & Application

Application Note: Selective Inhibition of Mitochondrial Fatty Acid Oxidation using 4-Bromocrotonic Acid

[1]

Abstract

This guide details the protocol for using This compound (4-BCA) as a specific, mechanism-based inhibitor of mitochondrial fatty acid

Mechanism of Action

This compound acts as a suicide substrate (mechanism-based inhibitor). It is not the acid itself that inhibits the enzyme, but its metabolically activated Coenzyme A ester.

-

Activation: Upon entering the mitochondrial matrix, 4-BCA is activated by medium-chain acyl-CoA synthetase to 4-bromocrotonyl-CoA .

-

Conversion: It is likely hydrated to 3-keto-4-bromobutyryl-CoA .

-

Irreversible Inhibition: This reactive intermediate alkylates the active site Cysteine residue of 3-ketoacyl-CoA thiolase (KAT) , covalently locking the enzyme and halting the

-oxidation spiral.

Pathway Visualization

The following diagram illustrates the entry and specific inhibition point of 4-BCA within the mitochondrial matrix.

Caption: 4-BCA is activated intra-mitochondrially to alkylate and irreversibly inhibit 3-ketoacyl-CoA thiolase.

Experimental Design Strategy

To ensure scientific integrity, every experiment using 4-BCA must include a Specificity Control . 4-BCA should inhibit respiration driven by fatty acids but must not inhibit respiration driven by substrates that enter the TCA cycle downstream of

| Substrate | Pathway | Expected Effect of 4-BCA | Interpretation |

| Palmitoyl-Carnitine | Inhibition | Verifies Thiolase blockade.[1] | |

| Pyruvate + Malate | TCA Cycle Entry | No Effect | Verifies mitochondrial viability & TCA cycle integrity. |

| Succinate + Rotenone | Complex II | No Effect | Verifies Electron Transport Chain integrity. |

Protocol 1: Preparation of 4-BCA Stock

Safety Note: this compound is an alkylating agent. Handle with gloves in a fume hood.

-

Stock Concentration: Prepare a 50 mM stock solution.

-

Solvent: Dissolve this compound (MW ~165 g/mol ) in high-grade DMSO or Ethanol .

-

Note: Aqueous buffers can be used, but the acid form dissolves slowly. If using water, neutralize carefully with dilute NaOH to pH 7.0, but avoid high pH which may degrade the compound. DMSO is preferred for stability.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.[2]

-

Working Solution: Dilute immediately before use.

Protocol 2: Isolated Mitochondria Assay (Oxygraph)

Gold Standard for Mechanistic Validation

This protocol measures the Oxygen Consumption Rate (OCR) of isolated mitochondria (liver or heart) to determine the IC50 and specificity.

Reagents

-

Mitochondrial Isolation Buffer: (e.g., 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

-

Respiration Buffer (Mas): 120 mM KCl, 5 mM KH2PO4, 1 mM EGTA, 5 mM HEPES, 0.1% BSA (Fatty Acid Free), pH 7.2.

-

Substrates: Palmitoylcarnitine (20 µM) + Malate (5 mM).

Procedure

-

Equilibration: Add 2 mL Respiration Buffer to the oxygraph chamber (37°C).

-

Mitochondria Addition: Add isolated mitochondria (0.5 – 1.0 mg protein/mL). Allow basal respiration to stabilize (State 2).

-

Inhibitor Pre-incubation (Critical Step):

-

Add 4-BCA to the chamber.

-

Recommended Titration: 0, 10, 20, 50, 100 µM.

-

Incubate for 2-5 minutes. The inhibitor requires intramitochondrial activation.

-

-

Substrate Addition: Add Palmitoylcarnitine (20 µM) and Malate (5 mM) .

-

State 3 Respiration: Add ADP (1 mM) to stimulate maximal respiration.

-

Observation: In the presence of 4-BCA, the slope (OCR) should be significantly suppressed compared to control.

-

-

Specificity Check (Sequential):

-

After observing inhibition of FAO, add Pyruvate (10 mM) .

-

Result: Respiration should recover/increase, indicating the TCA cycle and ETC are intact.

-

Protocol 3: Cell-Based FAO Stress Test (Seahorse XF)

High-Throughput Screening

Using 4-BCA in intact cells requires higher concentrations or longer incubation times to ensure permeation and activation.

Experimental Setup

-

Cell Type: High metabolic demand cells (e.g., Cardiomyocytes, HepG2, C2C12 myotubes).

-

Media: Substrate-limited medium (low glucose, 0.5 mM Carnitine).

Workflow Diagram

Caption: Seahorse XF workflow for 4-BCA inhibition. Pre-treatment is essential for intracellular activation.

Step-by-Step Protocol

-

Pre-treatment: Replace growth media with assay medium. Add 4-BCA (Recommended range: 50 µM – 500 µM ) 60 minutes prior to the assay.

-

Note: Unlike Etomoxir (which acts instantly on CPT1), 4-BCA requires time to build up the inhibitory CoA-intermediate.

-

-

Basal Measurement: Measure baseline OCR. 4-BCA treated cells may show lower basal respiration if they rely heavily on endogenous lipids.

-

Injection A (Substrate): Inject Palmitate-BSA (or BSA control).

-

Control Wells: Significant OCR increase.

-

4-BCA Wells: Blunted or absent OCR response.

-

-

Injection B (Uncoupler): Inject FCCP .

-

This reveals maximal respiration. 4-BCA should prevent the Palmitate-driven maximal respiration, but not Glucose-driven maximal respiration (if glucose is present).

-

Data Analysis & Interpretation

Calculating % Inhibition

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| No Inhibition Observed | Insufficient pre-incubation time. | Increase pre-incubation to >10 mins (mito) or >60 mins (cells). |

| Inhibition of Pyruvate Control | Non-specific toxicity or pH issue. | Check pH of stock. Reduce concentration. Ensure 4-BCA is not acting as a general alkylator of CoA. |

| High Variability | Unstable stock solution. | Prepare fresh stock in DMSO. Do not store aqueous dilutions. |

References

-

Olowe, Y., & Schulz, H. (1982). this compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. Journal of Biological Chemistry, 257(10), 5408–5413. Link

-

Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755–6762. Link

-

Agilent Technologies. (2023). Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide.Link

-

Divakaruni, A. S., et al. (2014).[3] Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology, 547, 309-354. Link

Sources

- 1. This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. allencell.org [allencell.org]

- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

High-Precision Metabolic Profiling: Targeting 3-Ketoacyl-CoA Thiolase with 4-Bromocrotonic Acid

Executive Summary

In the landscape of metabolic research, distinguishing where a pathway is blocked is as critical as knowing if it is blocked. While Etomoxir is the standard for inhibiting Fatty Acid Oxidation (FAO) at the entry point (CPT1), 4-Bromocrotonic Acid (4-BCA) offers a unique, high-precision tool for targeting the final step of the

This guide details the application of 4-BCA as a suicide substrate (mechanism-based inhibitor) . Unlike competitive inhibitors, 4-BCA hijacks the enzyme's own catalytic machinery to form a covalent adduct, rendering the inhibition irreversible and highly specific to mitochondrial thiolases. This property makes 4-BCA an indispensable reagent for:

-

Dissecting Metabolic Bottlenecks: Differentiating between transport defects (CPT1) and enzymatic defects (Thiolase).

-

Flux Analysis: Forcing a metabolic switch from fatty acids to glucose/glutamate in cancer metabolism studies.

-

Enzyme Kinetics: Studying the turnover rates of mitochondrial thiolases in intact organelles.

Mechanism of Action: The "Trojan Horse" Inhibitor

This compound is not an active inhibitor in its native form. It functions as a pro-inhibitor that requires metabolic activation, ensuring high specificity for enzymes capable of processing fatty acid analogs.

The Suicide Inhibition Cascade

-

Uptake & Activation: 4-BCA enters the mitochondria and is activated by acyl-CoA synthetase to form 4-bromocrotonyl-CoA .

-

The Trap: The mitochondrial enzymes process this analog as if it were a normal fatty acid.

-

Lethal Synthesis: The enzyme crotonase hydrates it, and 3-hydroxyacyl-CoA dehydrogenase oxidizes it to form the reactive intermediate: 3-keto-4-bromobutyryl-CoA .

-

Covalent Modification: When 3-ketoacyl-CoA thiolase attempts to cleave this intermediate, the active site cysteine nucleophile attacks the substrate. However, the bromine leaving group facilitates an irreversible alkylation of the enzyme's active site.

Visualization: The Blockade of Beta-Oxidation

The following diagram illustrates the specific node of inhibition within the mitochondrial matrix.

Figure 1: 4-BCA acts downstream of CPT1, specifically targeting the thiolase enzyme after undergoing metabolic activation within the mitochondrial matrix.

Protocol: Metabolic Stress Test using 4-BCA

This protocol is designed for adherent mammalian cells (e.g., HepG2, C2C12 myoblasts, or primary cardiomyocytes) using a respirometry platform (e.g., Seahorse XF or Oroboros).

Reagent Preparation

Safety Warning: this compound is an alkylating agent and skin irritant. Handle in a fume hood with gloves.

-

Stock Solution (100 mM):

-

Dissolve this compound (MW: 164.98 g/mol ) in high-quality DMSO .

-

Note: Aqueous solutions are unstable due to hydrolysis of the bromine. Prepare fresh or store in single-use aliquots at -80°C.

-

-

Assay Medium:

-

Substrate-limited medium (e.g., DMEM without glucose/glutamine) supplemented with 1% BSA-conjugated Palmitate (to drive FAO).

-

Experimental Workflow

Step 1: Cell Seeding Seed cells 24 hours prior to assay to achieve 80% confluency.

Step 2: Pre-Incubation (CRITICAL) Unlike Etomoxir, which acts rapidly, 4-BCA requires time to be metabolized into its active form.

-

Wash cells 2x with Assay Medium.

-

Add Assay Medium containing 4-BCA (Titration: 50

M, 100 -

Incubation Time: 20–30 minutes at 37°C.

-

Why? This allows the "suicide" mechanism to occur (activation

covalent binding).

-

Step 3: Respirometry Assay Measure Oxygen Consumption Rate (OCR).

| Injection / Phase | Compound | Concentration (Final) | Purpose |

| Basal | None | - | Establish baseline FAO-driven respiration. |

| Injection A | Oligomycin | 1.5 | Inhibit ATP synthase (measure ATP-linked respiration). |

| Injection B | FCCP | 0.5 - 2.0 | Uncouple mitochondria (measure Max Capacity). |

| Injection C | Rotenone/Antimycin A | 0.5 | Shut down ETC (measure non-mitochondrial oxygen). |

Expected Results & Data Interpretation

When comparing 4-BCA treated cells to Vehicle (DMSO) controls:

-

Basal Respiration: Significant decrease in FAO-dependent cells (e.g., cardiomyocytes).

-

Maximal Respiration (FCCP): Blunted response, indicating the fuel source (Fatty Acids) cannot be processed fast enough to support uncoupled respiration.

-

Specificity Check: If you provide Pyruvate instead of Palmitate, 4-BCA should have minimal effect . If Pyruvate respiration drops, your concentration is too high, causing off-target alkylation.

Application Note: Differential Diagnosis of FAO Defects

A powerful application of 4-BCA is distinguishing between defects in transport (CPT1) and beta-oxidation enzymes .

Experimental Setup: Run parallel assays using:

-

Etomoxir (40

M): Blocks CPT1 (Entry). -

4-BCA (200

M): Blocks Thiolase (Exit of the spiral).

Scenario Analysis Table:

| Observation | Etomoxir Sensitivity | 4-BCA Sensitivity | Interpretation |

| Normal FAO | High Inhibition | High Inhibition | Pathway is intact. |

| Defect Type A | No Inhibition | High Inhibition | Defect is upstream (CPT1). The inhibitor (Etomoxir) has nothing to inhibit if the transporter is already broken/absent. |

| Defect Type B | High Inhibition | No Inhibition | Defect is downstream (Thiolase). The enzyme is likely already dysfunctional or absent. |

| Short Chain FA | No Inhibition | High Inhibition | Short/Medium chain FAs bypass CPT1 but must pass through Thiolase. 4-BCA blocks them; Etomoxir does not. |

Troubleshooting & Optimization

Solubility & Stability

-

Issue: 4-BCA precipitates in media.

-

Solution: Ensure the DMSO stock is warm (37°C) before adding to media. Do not exceed 0.5% final DMSO concentration.

-

Issue: Inconsistent inhibition.

-

Solution: The "suicide" mechanism depends on metabolic rate. If cells are quiescent, activation of 4-BCA is slow. Stimulate metabolic demand (e.g., low glucose) to drive uptake and activation.

Cytotoxicity

4-BCA is an alkylating agent. Prolonged exposure (>4 hours) will deplete cellular glutathione (GSH) and cause non-specific toxicity.

-

Recommendation: Use acute assays (1–2 hours) rather than chronic culture treatments.

References

-

Olowe, Y., & Schulz, H. (1982). this compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria.[1] Journal of Biological Chemistry, 257(10), 5408–5413.

-

Hütter, J. F., et al. (1984). Inhibition of fatty acid oxidation and decrease of oxygen consumption of working rat heart by this compound.[2] Journal of Molecular and Cellular Cardiology, 16(1), 105–108.[2]

- Schulz, H. (1987). Inhibitors of Fatty Acid Oxidation. Life Sciences, 40(15), 1443-1449. (Review of mechanism-based inhibitors including 4-BCA).

-

Lau, S.M., et al. (1988). 4-Bromo-2-octenoic acid specifically inactivates 3-ketoacyl-CoA thiolase and thereby fatty acid oxidation in rat liver mitochondria.[1] Biochemistry, 27(16), 5995-6000.[1]

Sources

Application Note: 4-Bromocrotonic Acid as a Tool for Studying Metabolic Diseases

Executive Summary

Metabolic flexibility—the ability of a cell to switch between lipid and carbohydrate substrates—is a cornerstone of physiological homeostasis. In disease states like ischemic heart failure and Type 2 diabetes, this flexibility is compromised. 4-Bromocrotonic acid (4-BCA) serves as a precision chemical probe to dissect these pathways. Unlike broad-spectrum metabolic poisons, 4-BCA acts as a mechanism-based "suicide inhibitor" of 3-ketoacyl-CoA thiolase , the final enzyme in the mitochondrial

This guide provides a comprehensive technical overview of 4-BCA, detailing its mechanistic action, specific applications in disease modeling, and a validated protocol for high-resolution respirometry.

Part 1: Mechanistic Basis & Specificity

The "Suicide Inhibition" Mechanism

This compound is not an inhibitor in its native form. It functions as a substrate analog. Upon entering the mitochondrial matrix, it mimics a short-chain fatty acid and undergoes the initial steps of

-

Activation: 4-BCA is activated to 4-bromocrotonyl-CoA .

-

Hydration & Oxidation: It is processed by crotonase and hydroxyacyl-CoA dehydrogenase to form 3-keto-4-bromobutyryl-CoA .

-

Irreversible Alkylation: This reactive intermediate enters the active site of 3-ketoacyl-CoA thiolase (Thiolase I/II). The electrophilic carbon attacks the active site cysteine residue, forming a stable covalent bond. This permanently inactivates the enzyme, halting fatty acid oxidation (FAO) without directly affecting the electron transport chain (ETC) or pyruvate dehydrogenase (PDH).

Pathway Visualization

The following diagram illustrates the precise interception point of 4-BCA within the mitochondrial matrix.

Figure 1: Mechanism of Action. 4-BCA is metabolized into a reactive intermediate that covalently binds and inactivates 3-ketoacyl-CoA thiolase, arresting

Part 2: Applications in Metabolic Disease Research

Ischemic Heart Disease & Reperfusion Injury

The Problem: During ischemia, oxygen supply is limited. Fatty acid oxidation is oxygen-expensive (P/O ratio ~2.33) compared to glucose oxidation (P/O ratio ~2.58). However, high circulating fatty acids during reperfusion inhibit glucose oxidation (Randle Cycle), leading to inefficient ATP production and accumulation of toxic lipid intermediates (lipotoxicity).

4-BCA Application:

-

Metabolic Switching: By treating perfused hearts (Langendorff model) with 4-BCA, researchers can forcibly inhibit FAO.

-

Outcome: This relieves the inhibition on Pyruvate Dehydrogenase (PDH), effectively forcing the heart to utilize glucose.

-

Therapeutic Insight: Studies have shown that this switch improves functional recovery and mechanical efficiency during reperfusion by maximizing ATP yield per molecule of oxygen consumed.

Type 2 Diabetes and Insulin Resistance

The Problem: In diabetic cardiomyopathy, the heart loses metabolic flexibility and becomes "locked" into FAO, even in the fed state. This reliance leads to oxidative stress and mitochondrial uncoupling.

4-BCA Application:

-

Uncoupling Lipotoxicity: 4-BCA is used to determine if mitochondrial dysfunction is caused by the flux of lipids or the accumulation of upstream intermediates.

-

Experimental Readout: If 4-BCA restores insulin sensitivity in isolated cardiomyocytes, it suggests that excessive FAO flux was suppressing insulin signaling (via PKC activation or DAG accumulation).

Part 3: Protocol - High-Resolution Respirometry with 4-BCA

Objective: To quantify the specific contribution of fatty acid oxidation to total mitochondrial respiration in isolated mitochondria or permeabilized fibers.

Equipment: Seahorse XF Analyzer or Oroboros O2k.

Reagents Preparation[2]

-

Mitochondrial Isolation Buffer (MIB): 70 mM Sucrose, 220 mM Mannitol, 2 mM HEPES, 0.5 mM EGTA, pH 7.2.

-

Assay Buffer (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% BSA (Fatty Acid Free), pH 7.2.

-

4-BCA Stock (100 mM): Dissolve this compound in DMSO. Note: Prepare fresh or store single-use aliquots at -80°C. Bromo-compounds are liable to hydrolysis.

-

Substrates:

-

Palmitoylcarnitine (Pal-Car): 40 µM (Lipid substrate)

-

Malate: 5 mM (Sparker for TCA cycle)

-

Pyruvate: 10 mM (Carbohydrate control)

-

ADP: 5 mM (Saturating concentration)

-

Experimental Workflow

Step 1: Isolation

Isolate mitochondria from fresh tissue (liver or heart) using standard differential centrifugation at 4°C. Resuspend final pellet in MIB. Keep on ice.

Step 2: Pre-Incubation (Critical Step)

Unlike competitive inhibitors, 4-BCA requires catalytic turnover to become active.

-

Dilute mitochondria to 0.5 mg/mL protein in MAS.

-

Add 4-BCA (20 - 50 µM) or Vehicle (DMSO).

-

Add a trace amount of Pal-Car (5 µM) to initiate turnover and activation of the inhibitor.

-

Incubate for 5-10 minutes at 37°C. Without this step, inhibition will be delayed and incomplete.

Step 3: Respirometry Assay (Seahorse XF Example)

Load the pre-incubated mitochondria into the XF plate.

| Injection Port | Compound | Final Conc. | Purpose |

| Basal | Mitochondria + Pal-Car + Malate | -- | State 2 Respiration (Leak) |

| Port A | ADP | 4 mM | State 3 Respiration (Max OXPHOS) |

| Port B | Oligomycin | 2 µM | State 4o (ATP Synthase inhibition) |

| Port C | FCCP | 4 µM | State 3u (Uncoupled Max) |

| Port D | Antimycin A / Rotenone | 1 µM | Non-mitochondrial respiration |

Workflow Diagram

Figure 2: Experimental workflow for ensuring complete inhibition of Thiolase before measuring respiratory flux.

Part 4: Data Interpretation & Troubleshooting

Expected Results

To validate the experiment, compare the Respiratory Control Ratio (RCR = State 3 / State 4) between groups.

| Substrate Provided | 4-BCA Treatment | Expected Effect on State 3 Respiration | Interpretation |

| Palmitoylcarnitine | Yes | >80% Decrease | Successful Thiolase inhibition. |

| Pyruvate + Malate | Yes | No Change | Confirms specificity; 4-BCA does not inhibit PDH or TCA enzymes. |

| Succinate | Yes | No Change | Confirms Complex II integrity. |

Troubleshooting Guide

-

Incomplete Inhibition: If Pal-Car respiration is only partially reduced, increase the pre-incubation time or the concentration of the "trace" substrate used during pre-incubation. The enzyme must cycle to bind the inhibitor.

-

Loss of Pyruvate Oxidation: If Pyruvate respiration drops, the concentration of 4-BCA is too high (>100 µM) and may be causing non-specific alkylation of mitochondrial thiols. Titrate down.

-

High Background: Ensure BSA is present in the assay buffer. Long-chain fatty acids (Pal-Car) are detergent-like and can uncouple mitochondria if not buffered by albumin.

References

-

Schulz, H. (1987).[2] Inhibitors of fatty acid oxidation.[2][3][4][5][6][7] Life Sciences, 40(15), 1443-1449.[2] Link

-

Olowe, Y., & Schulz, H. (1982).[8] this compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria.[8][9] Journal of Biological Chemistry, 257(10), 5408-5413. Link

-

Hütter, J. F., et al. (1984).[3] Inhibition of fatty acid oxidation and decrease of oxygen consumption of working rat heart by this compound.[3][9] Journal of Molecular and Cellular Cardiology, 16(1), 105-108.[3] Link

-